molecular formula C19H22N2O B14951398 N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide CAS No. 49813-89-0

N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide

Cat. No.: B14951398
CAS No.: 49813-89-0
M. Wt: 294.4 g/mol
InChI Key: RJRIKGRJHSEXBY-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of isatin with cyclopentanone under acidic conditions to form the cyclopenta[b]quinoline core . The resulting intermediate is then reacted with cyclohexylamine to introduce the N-cyclohexyl group and form the final carboxamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
  • 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides
  • Hexahydropyrimido[5,4-c]quinoline-2,5-diones

Uniqueness

N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide is unique due to its specific N-cyclohexyl substitution, which can significantly influence its biological activity and chemical reactivity compared to other quinoline derivatives .

Properties

CAS No.

49813-89-0

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide

InChI

InChI=1S/C19H22N2O/c22-19(20-13-7-2-1-3-8-13)18-14-9-4-5-11-16(14)21-17-12-6-10-15(17)18/h4-5,9,11,13H,1-3,6-8,10,12H2,(H,20,22)

InChI Key

RJRIKGRJHSEXBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C3CCCC3=NC4=CC=CC=C42

solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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